(Butylamino)acetonitrile

Catalog No.
S1532211
CAS No.
3010-04-6
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butylamino)acetonitrile

CAS Number

3010-04-6

Product Name

(Butylamino)acetonitrile

IUPAC Name

2-(butylamino)acetonitrile

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3

InChI Key

SPMMZKAWNAKPJM-UHFFFAOYSA-N

SMILES

CCCCNCC#N

Synonyms

(Butylamino)acetonitrile

Canonical SMILES

CCCCNCC#N

Organic Synthesis:

(Butylamino)acetonitrile can act as a building block in organic synthesis due to its functional groups. The amine group allows it to participate in condensation reactions to form new carbon-carbon bonds. The nitrile group can be further transformed into other functionalities like carboxylic acids or amides, providing versatility in organic molecule construction [].

Proteomics Research:

(Butylamino)acetonitrile is used in some proteomic research protocols, particularly for protein derivatization. Derivatization modifies protein side chains to improve their separation and identification techniques like mass spectrometry [].

While the specific mechanism of action in protein derivatization isn't completely understood, research suggests (Butylamino)acetonitrile might target specific amino acid residues within proteins [].

(Butylamino)acetonitrile is an organic compound with the molecular formula C₆H₁₂N₂. It consists of a butyl group attached to an amino group, which is further linked to an acetonitrile moiety. The compound is characterized by its two nitrogen atoms, contributing to its potential reactivity and biological activity. Its systematic name reflects its structure, indicating the presence of both a butylamine and an acetonitrile component. The compound exhibits a molecular weight of approximately 112.17 g/mol .

Currently, there is no documented information on the specific mechanism of action of (butylamino)acetonitrile in biological systems or its interaction with other compounds.

  • Toxicity: Amines and nitriles can have varying degrees of toxicity. It's best to assume (butylamino)acetonitrile may be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: Organic compounds with amine and nitrile groups can be flammable. Proper handling procedures for flammable liquids should be followed.
Due to the presence of both the amino and nitrile functional groups. Notably, it can undergo nucleophilic substitution reactions, where the amino group acts as a nucleophile. The compound can also be involved in cyanomethylation reactions, which are facilitated by the presence of acetonitrile as a reactant .

In addition, (butylamino)acetonitrile can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amides or other nitrogen-containing compounds . The reactivity of (butylamino)acetonitrile allows it to serve as a building block in organic synthesis, particularly in forming more complex nitrogen-containing heterocycles.

Several synthetic routes are available for the preparation of (butylamino)acetonitrile. One common method involves the reaction of butylamine with acetonitrile under controlled conditions. This process typically requires heating and may involve catalysts to enhance yield and selectivity .

Another approach includes the cyanomethylation of butylamine using acetonitrile as a reactant, where various reagents can be employed to facilitate the reaction . The choice of method often depends on desired purity and yield.

(Butylamino)acetonitrile finds applications primarily in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals. Its ability to participate in various chemical transformations makes it valuable in synthesizing complex molecules. Additionally, it serves as a solvent in certain reactions due to its polar aprotic nature .

Interaction studies involving (butylamino)acetonitrile have shown its potential to form complexes with metal ions, which can influence its reactivity and stability in various environments. Understanding these interactions is crucial for optimizing its use in catalysis and material science applications . Further research is needed to elucidate specific interactions with biological macromolecules.

Several compounds share structural similarities with (butylamino)acetonitrile, including:

  • Ethylaminopropionitrile: Similar structure with ethyl instead of butyl; may exhibit different solubility and reactivity.
  • Propylaminobutyronitrile: Contains a propyl group; potential variations in biological activity.
  • Isobutylaminopropionitrile: Features an isobutyl group; structural differences may influence interaction profiles.
Compound NameStructure TypeKey Differences
(Butylamino)acetonitrileButyl group + acetonitrileTwo nitrogen atoms
EthylaminopropionitrileEthyl group + propionitrileDifferent alkyl chain length
PropylaminobutyronitrilePropyl group + butyronitrileVariations in reactivity
IsobutylaminopropionitrileIsobutyl + propionitrileStructural isomerism affecting properties

The uniqueness of (butylamino)acetonitrile lies in its specific combination of functional groups that facilitate diverse

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3010-04-6

Wikipedia

(Butylamino)acetonitrile

Dates

Modify: 2023-08-15

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